2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Catalog No.
S1779628
CAS No.
274693-26-4
M.F
C26H32F2N6O4S
M. Wt
562.637
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluoro...

CAS Number

274693-26-4

Product Name

2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

Molecular Formula

C26H32F2N6O4S

Molecular Weight

562.637

InChI

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18+,19-,21-,22+/m0/s1

InChI Key

WLEOHEIRUFTYCF-FYEBJQQMSA-N

SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F

Synonyms

Ticagrelor acetonide

Description

2-[[(3aS,4R,6S,6aa)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol is an intermediate in the synthesis of Ticagrelor which is an anticoagulant.

Potential Therapeutic Agent:

2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol, also known as Ticagrelor acetonide, is a prodrug of Ticagrelor, a medication used to prevent blood clots after a heart attack or stroke []. Ticagrelor works by blocking a specific receptor on platelets, preventing them from clumping together and forming clots [].

Mechanism of Action:

Ticagrelor, the active metabolite of Ticagrelor acetonide, acts as a reversible P2Y12 receptor antagonist. The P2Y12 receptor is found on the surface of platelets and plays a crucial role in platelet aggregation, the process by which platelets clump together to form blood clots []. By blocking this receptor, Ticagrelor prevents platelets from responding to ADP, a chemical messenger that promotes platelet activation and aggregation [].

Ongoing Research:

While Ticagrelor is already established as a treatment for preventing blood clots, ongoing research is exploring its potential applications in other areas. This includes:

  • Combination therapy with other antiplatelet medications: Studies are investigating the effectiveness and safety of combining Ticagrelor with other antiplatelet drugs, such as aspirin or prasugrel, in patients with high-risk cardiovascular disease [].
  • Prevention of blood clots in patients undergoing surgery: Research is ongoing to determine whether Ticagrelor can be used to prevent blood clots in patients undergoing specific surgical procedures, such as coronary artery bypass grafting [].

The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic molecule with a molecular formula of C26H32F2N6O4SC_{26}H_{32}F_{2}N_{6}O_{4}S and a molecular weight of approximately 518.58 g/mol. This compound features multiple functional groups including a triazole ring, pyrimidine structure, and a cyclopentadioxol moiety, contributing to its potential biological activity and utility in medicinal chemistry.

The reactions involving this compound primarily focus on its reactivity due to the presence of functional groups such as the triazole and pyrimidine rings. These groups can undergo various nucleophilic substitutions and cycloadditions:

  • Nucleophilic Substitution: The sulfur atom in the propylthio group can participate in nucleophilic substitution reactions.
  • Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions due to its electron-rich nature.
  • Hydrolysis: The ether linkage may be hydrolyzed under acidic or basic conditions, releasing ethanol.

This compound exhibits significant biological activities that make it a candidate for pharmaceutical applications:

  • Antiproliferative Activity: Studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties: The presence of the triazole moiety is associated with antimicrobial activity against various pathogens.
  • ADP P2Y12 Receptor Antagonism: Similar compounds have been studied as antagonists for the ADP P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular diseases.

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of an appropriate azide with an alkyne in a copper-catalyzed reaction (click chemistry).
  • Construction of the Pyrimidine Core: The pyrimidine structure can be synthesized via condensation reactions involving urea derivatives.
  • Cyclopentadioxol Formation: This step may involve cyclization reactions under acidic conditions to form the dioxolane structure.
  • Final Coupling and Purification: The final steps involve coupling all synthesized fragments to form the complete molecule followed by purification techniques such as chromatography.

The potential applications of this compound are diverse:

  • Pharmaceutical Development: Due to its unique structure and biological activities, it could serve as a lead compound in drug discovery for treating cancer or cardiovascular diseases.
  • Research Tool: It may be utilized in biochemical studies to elucidate mechanisms of action related to its target receptors.

Interaction studies focus on how this compound interacts with biological targets:

  • Binding Affinity Studies: These studies assess how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Animal models may be used to evaluate pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Simulations: Computational methods can predict how this compound fits into target proteins at the molecular level.

Several compounds share structural similarities with 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol. Notable examples include:

Compound NameStructure HighlightsBiological Activity
TicagrelorContains a cyclopropylamine structure; ADP P2Y12 antagonistAntiplatelet agent
ClopidogrelThienopyridine derivative; prodrugAntiplatelet agent
ABT-737BH3 mimetic; targets Bcl-2 family proteinsAnticancer activity

Uniqueness

The uniqueness of 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol lies in its intricate multi-ring structure that combines features from triazoles and pyrimidines with unique substituents that may enhance its biological efficacy compared to more traditional compounds like ticagrelor or clopidogrel.

XLogP3

3.6

Wikipedia

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

Dates

Modify: 2023-08-15

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